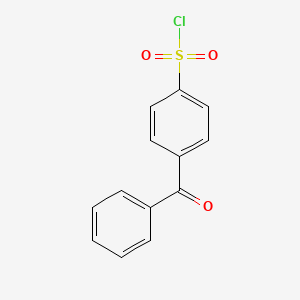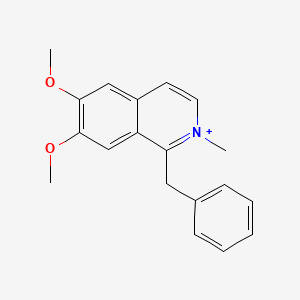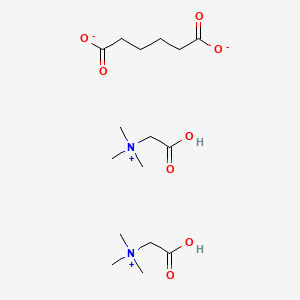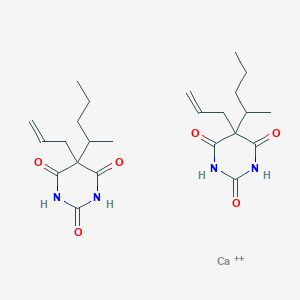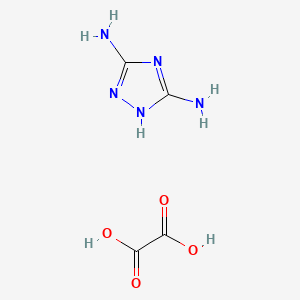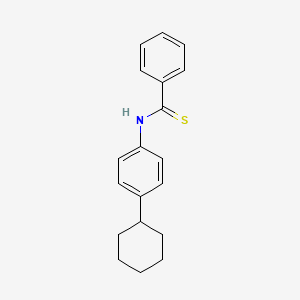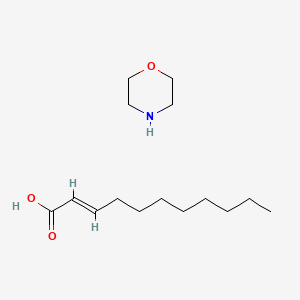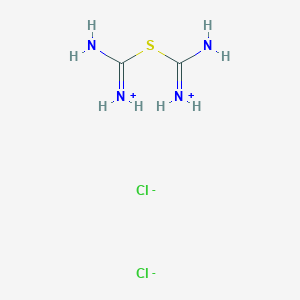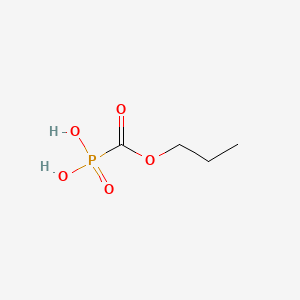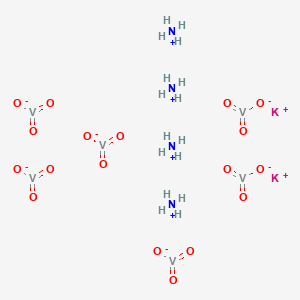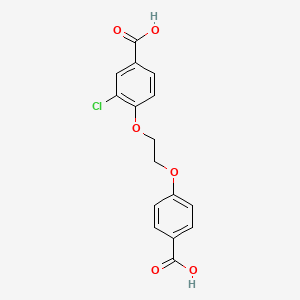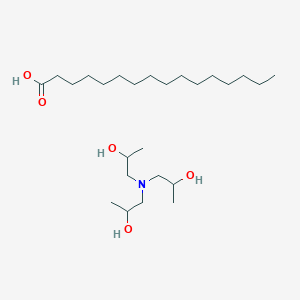
Tris(2-hydroxypropyl)ammonium palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-hydroxypropyl)ammonium palmitate is a chemical compound with the molecular formula C25H53NO5 and a molecular weight of 447.69202 . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-hydroxypropyl)ammonium palmitate can be synthesized through the reaction of tris(2-hydroxypropyl)amine with palmitic acid. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tris(2-hydroxypropyl)ammonium palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tris(2-hydroxypropyl)ammonium palmitate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tris(2-hydroxypropyl)ammonium palmitate exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death. In plant growth applications, the compound acts as a growth stimulant by enhancing nutrient uptake and stress resistance .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-hydroxyethyl)ammonium palmitate
- Bis(2-hydroxyethyl)ammonium palmitate
- 2-Hydroxyethylammonium palmitate
Uniqueness
Tris(2-hydroxypropyl)ammonium palmitate is unique due to its specific molecular structure, which imparts distinct properties and applications compared to similar compounds. Its ability to function as a phase change material and its antimicrobial activity are notable features that set it apart from other related compounds .
Properties
CAS No. |
84473-70-1 |
|---|---|
Molecular Formula |
C25H53NO5 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-15H2,1H3,(H,17,18);7-9,11-13H,4-6H2,1-3H3 |
InChI Key |
GXYBLEMGMSZXGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


